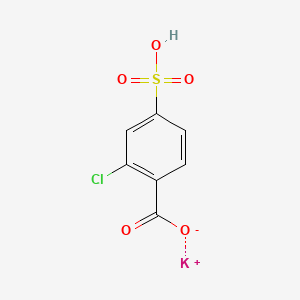

Potassium 2-chloro-4-sulphobenzoate

Description

Potassium 2-chloro-4-sulphobenzoate (molecular formula: C₇H₄ClKO₅S) is a potassium salt of a substituted benzoic acid derivative containing chlorine and sulfonate functional groups. Its structure features a chlorine atom at the 2-position and a sulfonate group at the 4-position of the benzene ring, with a carboxylate group completing the substitution pattern.

Properties

CAS No. |

62454-74-4 |

|---|---|

Molecular Formula |

C7H4ClKO5S |

Molecular Weight |

274.72 g/mol |

IUPAC Name |

potassium;2-chloro-4-sulfobenzoate |

InChI |

InChI=1S/C7H5ClO5S.K/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10;/h1-3H,(H,9,10)(H,11,12,13);/q;+1/p-1 |

InChI Key |

ZBWIFOFJYNTDQA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)Cl)C(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-chloro-4-sulphobenzoate typically involves the sulfonation of 2-chlorobenzoic acid followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same fundamental steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-chloro-4-sulphobenzoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include strong nucleophiles such as hydroxide ions or amines. The reaction typically occurs under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Potassium 2-chloro-4-sulphobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Potassium 2-chloro-4-sulphobenzoate involves its interaction with specific molecular targets, leading to various chemical transformations. The chloro group and sulfonate group play crucial roles in its reactivity, enabling it to participate in substitution and other reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. N-[4-Chloro-2-(4-Chlorobenzylthio)-5-Methylbenzenesulfonyl]Cyanamide Potassium Salt

This compound (C₁₅H₁₁Cl₂KN₂O₂S₂), described in , shares structural motifs with potassium 2-chloro-4-sulphobenzoate, including:

- Aromatic Chlorination : Both feature chlorine substituents on aromatic rings, though positions differ (2,4- vs. 4,5- in the compared compound). Chlorine at the 2-position in the target compound may reduce steric hindrance compared to bulkier substituents like benzylthio groups in ’s compound .

- Sulfonate/Sulfonyl Groups : The sulfonate group in the target compound likely increases water solubility compared to the sulfonyl cyanamide group in ’s compound. The IR spectrum of the latter shows SO₂ stretching at 1342–1143 cm⁻¹, whereas sulfonate groups typically absorb near 1200–1050 cm⁻¹ .

- Thermal Stability : ’s compound has a melting point of 231–233°C, suggesting moderate thermal stability. This compound may exhibit similar stability due to ionic bonding between potassium and the sulfonate/carboxylate groups.

2.2. 2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

This pyrimidine derivative (CAS 89581-58-8, ) differs structurally but shares functional groups:

- Chlorine Substitution : The chlorine atom in the pyrimidine ring may confer similar reactivity in nucleophilic substitution reactions compared to the aromatic chlorine in the target compound.

- Carboxylic Acid vs. Carboxylate : The free carboxylic acid group in ’s compound contrasts with the carboxylate anion in this compound, affecting solubility and acidity (pKa ~2–3 for carboxylic acids vs. ~4–5 for sulfonic acids) .

2.3. Potassium Salts in Kaolin Systems

(Table 2) highlights potassium salts’ interactions with aluminosilicates like kaolin. While specific data on this compound are absent, analogous salts (e.g., KCl, K₂SO₄) exhibit:

- Ion Exchange Capacity : Potassium’s small ionic radius enhances binding to kaolin, suggesting that this compound may similarly interact in environmental or catalytic applications .

- Thermal Decomposition: Potassium salts like KCl decompose above 1400°C, but organo-potassium compounds (e.g., ’s compound) decompose at lower temperatures (~200–300°C), implying similar behavior for the target compound .

Key Research Findings and Limitations

- Synthetic Routes : ’s compound was synthesized via nucleophilic substitution in water, suggesting that this compound could be prepared under mild aqueous conditions .

- Safety and Handling : Unlike the pyrimidine derivative in , this compound’s sulfonate group may reduce volatility and inhalation risks, though potassium salts generally require precautions against dust exposure .

- Data Gaps : Direct comparisons are hindered by the absence of experimental data (e.g., NMR, elemental analysis) for this compound. Further studies are needed to confirm its spectral signatures and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.